molecular formula C20H26N6 B13824171 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine

3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B13824171
M. Wt: 350.5 g/mol
InChI Key: QOUXBVBKGVIZPU-UHFFFAOYSA-N
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Description

3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a complex organic compound that belongs to the class of pyrazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo various chemical transformations such as alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
  • 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine may exhibit unique biological activities and chemical properties due to its specific structural features. These differences can be crucial in determining its suitability for various applications in research and industry.

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C20H26N6/c1-14-6-8-17(9-7-14)26-16(3)18-15(2)21-22-20(19(18)23-26)25-11-5-10-24(4)12-13-25/h6-9H,5,10-13H2,1-4H3

InChI Key

QOUXBVBKGVIZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCN(CC4)C)C)C

Origin of Product

United States

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